6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine substituents on the imidazo ring, which contribute to its unique chemical properties and potential biological activities. The imidazo[1,2-a]pyridine structure is significant in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial and anticancer activities.
The compound can be synthesized through various methods, often involving the modification of existing imidazo[1,2-a]pyridine derivatives. Research has indicated that the introduction of halogen substituents can enhance biological activity and alter the compound's reactivity in chemical reactions.
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. It is further categorized as an aromatic compound due to the presence of conjugated double bonds within its structure.
The synthesis of 6-bromo-8-iodo-2-methylimidazo[1,2-a]pyridine typically involves multi-step procedures that may include halogenation and cyclization reactions. Common methods reported in literature include:
The synthesis generally involves:
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine features a bicyclic structure composed of a pyridine ring fused with an imidazole ring. The molecular formula is , indicating the presence of three nitrogen atoms within the heterocyclic framework.
Key structural data includes:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the chemical environment of hydrogen atoms within the molecule, revealing distinct signals corresponding to different protons in the structure.
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine can participate in various chemical reactions due to its reactive halogen substituents:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Detailed mechanistic studies often accompany these reactions to elucidate pathways and optimize yields.
The biological activity of 6-bromo-8-iodo-2-methylimidazo[1,2-a]pyridine may involve interaction with specific biological targets such as enzymes or receptors. The presence of halogen substituents can enhance lipophilicity and facilitate membrane permeability, allowing for better interaction with cellular targets.
Studies have shown that modifications at the C6 position in imidazo[1,2-a]pyridine derivatives significantly affect their pharmacological profiles . Mechanistic investigations typically involve in vitro assays to determine binding affinities and activity against specific targets.
Physical properties include:
Chemical properties involve:
Analytical techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed to confirm structural integrity and purity.
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine is primarily researched for its potential applications in medicinal chemistry. Its derivatives have been explored for:
Halogen atoms at specific positions on the imidazo[1,2-a]pyridine core induce profound electronic and steric effects. Bromine and iodine, with their large atomic radii and polarizability, influence electron distribution across the ring system, enhancing dipole moments and intermolecular interactions. In 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine, the halogen placements at C6 and C8 create electron-deficient regions, facilitating π-stacking with aromatic residues in target proteins. Concurrently, the C2 methyl group contributes steric bulk without significantly altering electronic properties, optimizing hydrophobic pocket binding [7] [8].
The halogen positions also dictate reactivity patterns. Iodine at C8 undergoes Pd-catalyzed cross-coupling more readily than bromine at C6 due to weaker C–I bond strength. This differential reactivity enables sequential functionalization: initial iodination at C8 allows for chemoselective carbonylation or arylation, followed by bromine substitution at C6. Such site-selective modification is critical for constructing complex derivatives for structure-activity relationship studies [7] [4].
Table 1: Molecular Properties of 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine
Property | Value |
---|---|
Molecular Formula | C₈H₆BrIN₂ |
Molecular Weight | 336.95 g/mol |
IUPAC Name | 6-Bromo-8-iodo-3-methylimidazo[1,2-a]pyridine |
InChI Key | WCPKYRYDBUJBPE-UHFFFAOYSA-N |
SMILES | CC1=CN=C2N1C=C(C=C2I)Br |
XLogP3 | 3.5 |
Hydrogen Bond Acceptor Count | 1 |
Bromo- and iodo-substituted imidazo[1,2-a]pyridines demonstrate broad bioactivity, with halogen positioning directly influencing target engagement. Bromination at C6 enhances potency against Mycobacterium tuberculosis by promoting interactions with the QcrB subunit of cytochrome bc₁ oxidase, a target of clinical candidates like Telacebec. Iodination at C8 further improves penetration through mycobacterial cell walls due to increased lipophilicity (XLogP3 = 3.5) [2] [8].
These halogens also enable the synthesis of advanced pharmacophores. For example, Pd-catalyzed aminocarbonylation of the C8 iodine atom converts 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine into carboxamide or α-ketoamide derivatives, expanding bioactivity profiles. The resulting compounds exhibit enhanced affinity for targets like serotonin receptors (5-HT₄) or kinases implicated in cancer [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1